1-Methyl-4-(4-nitrobenzyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-[(4-nitrophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-13-6-8-14(9-7-13)10-11-2-4-12(5-3-11)15(16)17/h2-5H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZWNVPIAQKNTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350386 |

Source

|

| Record name | 1-METHYL-4-(4-NITROBENZYL)PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70261-81-3 |

Source

|

| Record name | 1-METHYL-4-(4-NITROBENZYL)PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-4-(4-nitrobenzyl)piperazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Methyl-4-(4-nitrobenzyl)piperazine

Introduction

This compound is a key chemical intermediate whose structural motif is prevalent in contemporary drug discovery and development. The piperazine ring is a versatile scaffold found in numerous biologically active compounds, lending favorable pharmacokinetic properties.[1] The addition of the 4-nitrobenzyl group provides a reactive handle for further chemical elaboration, making this compound a valuable building block, particularly in areas like the development of Protein Targeting Chimeras (PROTACs) and other novel therapeutic agents.[2]

This guide provides a detailed examination of the primary synthetic pathways to this compound, grounded in established chemical principles. It is designed for researchers and drug development professionals, offering not just protocols, but also the underlying rationale for experimental choices to ensure robust and reproducible outcomes.

Core Synthesis Pathways: A Comparative Analysis

Two principal and highly effective strategies dominate the synthesis of this target molecule: direct nucleophilic substitution and reductive amination. The choice between them often depends on the availability of starting materials, desired purity profile, and scalability considerations.

Pathway 1: Direct Nucleophilic Substitution (S_N2 Alkylation)

This is the most straightforward and commonly employed method. The reaction proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism. The secondary amine nitrogen of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl chloride and displacing the chloride leaving group.

Mechanism & Rationale:

-

Nucleophile: 1-Methylpiperazine possesses two nitrogen atoms. The secondary amine nitrogen is significantly more nucleophilic than the tertiary nitrogen due to less steric hindrance and the absence of a deactivating alkyl group.

-

Electrophile: 4-Nitrobenzyl chloride is an excellent electrophile. The benzylic position is inherently reactive towards S_N2 attack, and this reactivity is further enhanced by the electron-withdrawing nature of the para-nitro group, which stabilizes the transition state.

-

Base: A non-nucleophilic base, such as triethylamine, is essential. Its primary role is to scavenge the hydrochloric acid (HCl) generated during the reaction.[3][4] This prevents the protonation of the 1-methylpiperazine starting material, which would render it non-nucleophilic and halt the reaction.

-

Solvent: A polar, high-boiling solvent like ethylene glycol is often used to ensure the solubility of the reactants and to allow the reaction to be conducted at elevated temperatures (e.g., 80°C) to achieve a reasonable reaction rate.[3][4]

Diagram: Nucleophilic Substitution Pathway

Caption: S_N2 synthesis of the target compound.

Pathway 2: Reductive Amination

Reductive amination offers a robust alternative to direct alkylation, particularly when seeking to minimize the potential for over-alkylation or when starting from a different set of precursors. This two-step, one-pot process first involves the formation of an intermediate iminium ion, which is then immediately reduced in situ to the final amine product.

Mechanism & Rationale:

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of 1-methylpiperazine on the carbonyl carbon of 4-nitrobenzaldehyde. This is followed by dehydration to form a transient iminium ion.

-

In Situ Reduction: A selective reducing agent is required that can reduce the iminium ion intermediate without reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5][6] It is a mild and selective hydride donor, less reactive than sodium borohydride (NaBH₄), and therefore does not readily attack the aldehyde starting material.[5] This selectivity is crucial for achieving a high yield of the desired product.

-

Advantages: This pathway avoids the use of alkyl halides and circumvents the risk of forming quaternary ammonium salts, which can be a side reaction in direct alkylation.[6]

Diagram: Reductive Amination Pathway

Caption: Reductive amination synthesis pathway.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices derived from established literature.

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol is adapted from methodologies described for similar alkylations.[3][4]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrobenzyl chloride (5.2 g, 30.3 mmol) and triethylamine (3.2 g, 31.6 mmol) in 30 mL of ethylene glycol.

-

Addition of Nucleophile: To this solution, add a solution of 1-methylpiperazine (3.0 g, 30.0 mmol) dissolved in 20 mL of ethylene glycol dropwise over 15 minutes.

-

Reaction: Heat the resulting mixture to 80°C under a nitrogen atmosphere and maintain this temperature for approximately 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of a cold 10% aqueous sodium carbonate solution. This step neutralizes any remaining acid and quenches the reaction.

-

Workup - Extraction: Extract the aqueous mixture with methylene chloride (3 x 50 mL). The organic layers contain the desired product.

-

Workup - Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and a saturated sodium chloride solution (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

-

Isolation: Dry the methylene chloride solution over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product.

Diagram: General Experimental Workflow

Caption: Standard workflow for synthesis and purification.

Data Presentation: Product Characterization

Proper characterization is critical to confirm the identity and purity of the synthesized compound.

| Property | Expected Value | Source(s) |

| Molecular Formula | C₁₂H₁₇N₃O₂ | [2][7] |

| Molecular Weight | 235.28 g/mol | [2][7] |

| Appearance | Expected to be a solid at room temperature (e.g., yellow solid) | |

| Yield | 59% (as reported for a similar reaction) | [3] |

| ¹H NMR (CDCl₃) | Peaks corresponding to methyl, piperazine, benzyl, and nitrophenyl protons expected. | [8] |

| ¹³C NMR (CDCl₃) | Peaks corresponding to all unique carbon atoms in the structure expected. | [8] |

| Mass Spec (ESI-MS) | [M+H]⁺ calculated: 236.1394; found should be consistent. | [9] |

Conclusion

The synthesis of this compound is readily achievable through robust and well-documented chemical pathways. The direct S_N2 alkylation of 1-methylpiperazine with 4-nitrobenzyl chloride represents the most direct and efficient route, while reductive amination provides a valuable and highly selective alternative. The choice of methodology will be guided by project-specific constraints, including starting material availability, scale, and desired purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this important chemical building block for application in medicinal chemistry and beyond.

References

-

Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. PrepChem.com. Available at: [Link]

-

Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com. Available at: [Link]

-

1-Methyl-4-nitroso-piperazine. SpectraBase. Available at: [Link]

- RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.Google Patents.

-

4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.Google Patents.

-

Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. International Union of Crystallography. Available at: [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Reductive amination of piperazine. Reddit. Available at: [Link]

-

1-Methyl-4-(4-nitrophenyl)piperazine. PubChem. Available at: [Link]

- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.Google Patents.

- US2905673A - Method for preparing 1-methylpiperazine.Google Patents.

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

Sources

- 1. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors | MDPI [mdpi.com]

- 9. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-methyl-4-(4-nitrophenyl)piperazine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the novel chemical entity, 1-methyl-4-(4-nitrophenyl)piperazine. Based on a thorough analysis of its structural analogs and the known pharmacology of its core chemical moieties, we postulate a multi-faceted interaction with key neurological pathways. This document outlines the scientific rationale for these hypotheses and presents a detailed roadmap for the experimental validation of its biological targets and downstream signaling effects. The primary audience for this guide includes researchers in pharmacology, neuroscience, and drug discovery who are seeking to characterize the bioactivity of this and similar piperazine-containing compounds.

Introduction and Scientific Rationale

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities, particularly those targeting the central nervous system.[1][2] The subject of this guide, 1-methyl-4-(4-nitrophenyl)piperazine, is a synthetic compound whose mechanism of action has not been empirically determined. However, by dissecting its structure into its constituent parts—the 1-methylpiperazine group and the 4-nitrophenyl moiety—we can infer a probable set of biological interactions.

The presence of the para-nitrophenylpiperazine structure is particularly informative. A close analog, para-nitrophenylpiperazine (lacking the methyl group), has been identified as a selective partial serotonin releasing agent.[3][4] This suggests a potential interaction with the serotonin transporter (SERT) and a subsequent modulation of serotonergic neurotransmission. Furthermore, the broader class of piperazine derivatives has been shown to interact with a variety of neurotransmitter receptors, including GABA receptors.[1] The 1-methylpiperazine moiety itself is a common feature in centrally acting drugs and is known to be a versatile intermediate in the synthesis of pharmacologically active compounds.[5][6][7]

Therefore, this guide will proceed with the primary hypothesis that 1-methyl-4-(4-nitrophenyl)piperazine acts as a modulator of serotonergic and/or GABAergic systems. A secondary, less direct, line of inquiry based on the activities of other piperazine derivatives will also be considered, namely the potential modulation of the IL-6/Nrf2 signaling pathway.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical and chemical characteristics is paramount for its pharmacological evaluation.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [No direct reference] |

| Molecular Weight | 221.26 g/mol | [No direct reference] |

| CAS Number | 16155-03-6 | [No direct reference] |

Synthesis: 1-methyl-4-(4-nitrophenyl)piperazine can be synthesized via the reaction of 1-methylpiperazine with 1-fluoro-4-nitrobenzene. Alternative synthetic routes may also be employed, and the purity of the final compound should be rigorously assessed by standard analytical techniques (e.g., NMR, LC-MS, elemental analysis) prior to biological evaluation.

Putative Biological Targets and Mechanism of Action

Based on the structural analysis, we propose the following potential biological targets and mechanisms of action for 1-methyl-4-(4-nitrophenyl)piperazine, presented in order of likelihood.

Primary Hypothesis: Modulation of the Serotonergic System

Given that para-nitrophenylpiperazine is a selective partial serotonin releasing agent, it is highly probable that 1-methyl-4-(4-nitrophenyl)piperazine shares this activity. The proposed mechanism involves interaction with the serotonin transporter (SERT), leading to non-competitive substrate-induced serotonin release.

Proposed Signaling Pathway:

Caption: Proposed mechanism of serotonergic modulation by 1-methyl-4-(4-nitrophenyl)piperazine.

Secondary Hypothesis: Modulation of GABAergic Systems

The piperazine nucleus is a known pharmacophore for GABA receptor ligands.[1] It is plausible that 1-methyl-4-(4-nitrophenyl)piperazine could act as a modulator of GABA-A receptors, either potentiating or inhibiting GABA-induced chloride currents.

Proposed Signaling Pathway:

Caption: Proposed mechanism of GABAergic modulation by 1-methyl-4-(4-nitrophenyl)piperazine.

Exploratory Hypothesis: Modulation of the IL-6/Nrf2 Pathway

While less directly suggested by its core structure, some piperazine derivatives have been shown to influence inflammatory and oxidative stress pathways.[8][9][10] Therefore, an exploratory investigation into the effects of 1-methyl-4-(4-nitrophenyl)piperazine on the IL-6/Nrf2 pathway is warranted.

Proposed Signaling Pathway:

Caption: Proposed modulation of the IL-6/Nrf2 pathway by 1-methyl-4-(4-nitrophenyl)piperazine.

Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms of action, a tiered experimental approach is recommended.

Tier 1: Initial Screening and Target Engagement

The initial phase of investigation should focus on confirming the interaction of 1-methyl-4-(4-nitrophenyl)piperazine with its putative primary targets.

Experimental Workflow:

Caption: Tier 1 experimental workflow for initial screening and target engagement.

Detailed Protocols:

-

Radioligand Binding Assay for SERT and GABA-A Receptors:

-

Objective: To determine the binding affinity (Ki) of 1-methyl-4-(4-nitrophenyl)piperazine for the serotonin transporter and GABA-A receptors.[11][12][13][14][15][16]

-

Materials: Cell membranes expressing the target receptor/transporter, appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]muscimol for GABA-A), unlabeled competitor (the test compound), scintillation fluid, and a scintillation counter.

-

Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. c. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known ligand). d. After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. e. Wash the filters with ice-cold buffer. f. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity. g. Calculate specific binding and determine the IC₅₀ and Ki values.

-

-

Neurotransmitter Transporter Uptake Assay:

-

Objective: To assess the functional effect of 1-methyl-4-(4-nitrophenyl)piperazine on serotonin, dopamine, and norepinephrine transporters.[17][18][19][20][21]

-

Materials: Cells expressing the transporter of interest (e.g., HEK293-SERT), a fluorescent or radiolabeled substrate (e.g., [³H]5-HT), the test compound, and a suitable plate reader or scintillation counter.

-

Procedure: a. Plate the cells in a 96-well plate. b. Pre-incubate the cells with varying concentrations of the test compound. c. Add the labeled substrate and incubate for a defined period. d. Wash the cells to remove extracellular substrate. e. Lyse the cells and measure the amount of substrate taken up by the cells. f. Determine the IC₅₀ value for the inhibition of substrate uptake.

-

-

Cell Viability Assay (MTT):

-

Objective: To determine the cytotoxic potential of 1-methyl-4-(4-nitrophenyl)piperazine.[22][23][24][25]

-

Materials: A relevant cell line (e.g., SH-SY5Y), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a spectrophotometer.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Treat the cells with a range of concentrations of the test compound for 24-48 hours. c. Add MTT solution to each well and incubate for 2-4 hours. d. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. e. Measure the absorbance at 570 nm. f. Calculate the percentage of cell viability relative to the vehicle control.

-

Tier 2: Functional Characterization and Downstream Signaling

If the Tier 1 results indicate significant activity, the next step is to characterize the functional consequences of target engagement and investigate the downstream signaling pathways.

Experimental Workflow:

Caption: Tier 2 experimental workflow for functional characterization.

Detailed Protocols:

-

Calcium Imaging Assay:

-

Objective: To determine if the compound activates G-protein coupled receptors (GPCRs) that signal through calcium mobilization.[26][27][28][29][30]

-

Materials: Cells expressing the GPCR of interest, a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and a fluorescence plate reader or microscope.

-

Procedure: a. Load the cells with the calcium-sensitive dye. b. Add the test compound and measure the change in fluorescence over time. c. An increase in fluorescence indicates an increase in intracellular calcium.

-

-

Membrane Potential Assay:

-

Objective: To assess the effect of the compound on ion channels, such as the GABA-A receptor.[31][32][33][34][35]

-

Materials: Cells expressing the ion channel, a membrane potential-sensitive dye, and a fluorescence plate reader.

-

Procedure: a. Load the cells with the membrane potential-sensitive dye. b. Add the test compound (in the presence and absence of the natural ligand, e.g., GABA) and measure the change in fluorescence. c. A change in fluorescence indicates an alteration of the cell's membrane potential.

-

-

Western Blot for Phosphorylated Proteins:

-

Objective: To investigate the activation of downstream signaling pathways by measuring the phosphorylation of key proteins (e.g., ERK, Akt).[36][37][38]

-

Materials: Cell lysates from treated and untreated cells, primary antibodies against the total and phosphorylated forms of the protein of interest, a secondary antibody conjugated to HRP, and a chemiluminescence detection system.

-

Procedure: a. Treat cells with the test compound for various times. b. Lyse the cells and determine the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a membrane. d. Block the membrane and incubate with the primary antibody. e. Wash and incubate with the secondary antibody. f. Detect the signal using a chemiluminescent substrate. g. Quantify the band intensities to determine the change in phosphorylation.

-

-

ELISA for IL-6 Secretion:

-

Objective: To quantify the amount of IL-6 secreted by cells in response to the test compound.[8][9][39]

-

Materials: Cell culture supernatant from treated and untreated cells, an IL-6 ELISA kit, and a plate reader.

-

Procedure: a. Follow the manufacturer's instructions for the ELISA kit. b. Typically, this involves coating a plate with an IL-6 capture antibody, adding the cell culture supernatants, adding a detection antibody, and then a substrate to produce a colorimetric signal. c. Measure the absorbance and calculate the concentration of IL-6 based on a standard curve.

-

-

Nrf2/ARE Luciferase Reporter Assay:

-

Objective: To determine if the compound activates the Nrf2-ARE pathway.[8][10][39]

-

Materials: Cells co-transfected with a luciferase reporter construct containing the Antioxidant Response Element (ARE) and a constitutively active control reporter (e.g., Renilla luciferase), the test compound, and a luminometer.

-

Procedure: a. Treat the transfected cells with the test compound. b. Lyse the cells and measure the firefly and Renilla luciferase activities. c. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. d. An increase in the normalized luciferase activity indicates activation of the Nrf2-ARE pathway.

-

Data Interpretation and Conclusion

The data generated from these experimental workflows will provide a comprehensive profile of the bioactivity of 1-methyl-4-(4-nitrophenyl)piperazine. A convergence of evidence from multiple assays will be required to definitively elucidate its mechanism of action. For instance, if the compound binds to SERT, inhibits serotonin uptake, and leads to the activation of downstream signaling pathways known to be modulated by serotonin, this would provide strong support for the primary hypothesis. The absence of activity in the GABAergic and IL-6/Nrf2 assays would further refine our understanding of its selectivity.

This guide serves as a starting point for the systematic investigation of 1-methyl-4-(4-nitrophenyl)piperazine. The proposed experiments are designed to be robust and are based on well-established methodologies in the field of pharmacology and drug discovery. The results of these studies will be crucial in determining the therapeutic potential and further development of this and related compounds.

References

- Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging pl

- Using calcium imaging as a readout of GPCR activ

- Using Calcium Imaging as a Readout of GPCR Activation.

- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC.

- Western blot for phosphoryl

- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.

- A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. PubMed.

- Tips for detecting phosphoproteins by western blot. Proteintech Group.

- Cytotoxicity MTT Assay Protocols and Methods.

- Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. CUSABIO.

- Gαq GPCR assays. ION Biosciences.

- Best Practice for Western Blot Detection of Phosphoryl

- Neurotransmitter Transporter Assay Kit. Molecular Devices.

- Neurotransmitter Transporter Uptake Assay Kit

- Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed.

- In vitro assays for the functional characterization of the dopamine transporter (D

- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (D

- Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Touro University.

- 1-Methylpiperazine: exploring the properties and applications of a vers

- Measuring Cell Viability / Cytotoxicity. Dojindo.

- Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modul

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu

- Radioligand Binding Assay. Gifford Bioscience.

- Cell viability assays. Abcam.

- How to Measure Cell Viability.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Nrf2 Induces Interleukin-6 (IL-6) Expression via an Antioxidant Response Element within the IL-6 Promoter. NIH.

- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. PubMed Central.

- Effect of Nrf2 on IL-6 promoter activity. Dual-luciferase assay to...

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.

- Serotonin Receptors - Basic Neurochemistry. NCBI Bookshelf.

- Flavonoid modul

- 1-Methylpiperazine 109-01-3 wiki. Guidechem.

- The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male r

- Mechanism of 4-nitrophenyl piperazine derivatives 4a–m.

- Structure, Function, and Modul

- Serotonin releasing agent. Academike.

- Serotonin–dopamine releasing agent. Wikipedia.

- NRF2 activation attenuated IL-6-induced MCP-1 production. (A) ELISA...

- Applications of 1-Methylpiperazine. ChemicalBook.

- Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.

- Stimulation with Nrf2 activators promotes IL-6 production. Production...

- Serotonin releasing agent. Wikipedia.

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin releasing agent [medbox.iiab.me]

- 4. Serotonin releasing agent - Wikipedia [en.wikipedia.org]

- 5. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 8. Nrf2 Induces Interleukin-6 (IL-6) Expression via an Antioxidant Response Element within the IL-6 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 18. biocompare.com [biocompare.com]

- 19. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. dojindo.com [dojindo.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 26. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]

- 29. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ionbiosciences.com [ionbiosciences.com]

- 31. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]

- 33. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 37. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 38. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 39. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 1-Methyl-4-(4-nitrobenzyl)piperazine

Foreword: Unveiling the Potential of a Structurally Intriguing Molecule

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide serves as a comprehensive exploration of 1-Methyl-4-(4-nitrobenzyl)piperazine. While direct and extensive biological studies on this specific molecule are not abundant in current literature, its chemical architecture presents a compelling case for significant pharmacological potential. This document, therefore, adopts a dual approach: it meticulously details the known synthesis of this compound and extrapolates its likely biological activities by dissecting the well-documented roles of its core components—the nitrobenzyl moiety and the methylpiperazine scaffold. Our objective is to provide a foundational resource that not only summarizes existing knowledge but also illuminates promising avenues for future research and development.

Synthesis and Characterization: Building the Foundation

The synthesis of this compound is a straightforward nucleophilic substitution reaction. A common and effective method involves the reaction of p-nitrobenzyl chloride with N-methylpiperazine in the presence of a base and a suitable solvent.[1]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

p-Nitrobenzyl chloride

-

N-Methylpiperazine

-

Triethylamine

-

Ethylene glycol

-

Methylene chloride

-

10% aqueous Sodium Carbonate solution

-

Saturated Sodium Chloride solution

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

In a round-bottom flask, dissolve p-nitrobenzyl chloride (5.2 g, 10 mmol) and triethylamine (3.2 g) in 30 ml of ethylene glycol.

-

In a separate beaker, prepare a solution of N-methylpiperazine (3 g, 30 mmol) in 20 ml of ethylene glycol.

-

Add the N-methylpiperazine solution to the p-nitrobenzyl chloride solution dropwise with continuous stirring.

-

After the complete addition, heat the reaction mixture to 80°C under a nitrogen atmosphere for 30 minutes.

-

Quench the reaction by pouring the mixture into a 10% aqueous sodium carbonate solution.

-

Extract the product with methylene chloride.

-

Wash the organic layer with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution using a rotary evaporator to yield this compound.[1]

Characterization:

The identity and purity of the synthesized this compound (C12H17N3O2, Molecular Weight: 235.28 g/mol ) can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2][3]

Predicted Biological Activities: A Tale of Two Moieties

The predicted biological profile of this compound is a fascinating amalgamation of the properties of its constituent parts: the cytotoxic potential of the nitrobenzyl group and the diverse pharmacological activities of the methylpiperazine scaffold.

The Nitrobenzyl Moiety: A Harbinger of Cytotoxicity and Hypoxia-Selectivity

The presence of a nitro group on an aromatic ring is a well-known structural alert for potential mutagenicity and carcinogenicity. However, this reactivity has been harnessed for therapeutic benefit, particularly in oncology.[1] Nitroaromatic compounds are of significant interest as potential anticancer agents, often acting as bioreductive prodrugs.[1][4]

Under hypoxic (low oxygen) conditions, which are characteristic of solid tumors, the nitro group can be reduced by cellular reductases to form highly reactive species, such as nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce cellular damage through various mechanisms, including the formation of DNA adducts and the generation of reactive oxygen species, leading to cancer cell death.[1][4] This hypoxia-selective activation makes nitrobenzyl derivatives attractive candidates for targeted cancer therapy, as it can potentially spare healthy, well-oxygenated tissues.[4][5]

Studies on other nitrobenzyl derivatives have demonstrated their ability to induce DNA damage, including double-strand breaks, and to trigger apoptosis in cancer cells.[1][4] The cytotoxicity of these compounds is often enhanced following metabolic activation.[1]

Hypothesized Mechanism of Action for the Nitrobenzyl Moiety

Caption: Hypothesized bioactivation of the nitrobenzyl moiety in a hypoxic environment.

The Methylpiperazine Scaffold: A Versatile Pharmacophore

The piperazine ring is a ubiquitous feature in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications.[6][7][8] The addition of a methyl group to the piperazine nitrogen (N-methylpiperazine) often enhances drug-like properties, such as improved potency, selectivity, and pharmacokinetic profiles.[9][10]

The 1-methylpiperazine moiety has been integral to the development of drugs targeting:

-

The Central Nervous System (CNS): Many antipsychotics, antidepressants, and anxiolytics feature this scaffold.[10] Benzylpiperazine (BZP) and its derivatives are known to act as stimulants by modulating dopamine, serotonin, and noradrenaline neurotransmission.[2][11][12][13]

-

Cancer: It is a key component in several kinase inhibitors used in oncology, where it can improve water solubility and target affinity.[9][10]

-

Inflammation and Allergic Responses: Piperazine derivatives have demonstrated anti-inflammatory and antihistaminic properties.[6][8]

-

Infectious Diseases: The piperazine core is present in various antimicrobial and antifungal agents.[6][14]

The presence of the 1-methyl-4-benzylpiperazine core in the target molecule suggests a potential for CNS activity, likely as a stimulant, by analogy to BZP.[2]

Potential Therapeutic Applications and Future Research Directions

Based on the analysis of its structural components, this compound emerges as a molecule with dual therapeutic potential.

Potential Applications:

-

Oncology: The nitrobenzyl group suggests a primary application as a hypoxia-activated anticancer agent. Further investigation into its selective cytotoxicity in cancer cell lines under hypoxic versus normoxic conditions is warranted.

-

Neuropharmacology: The benzylpiperazine core points towards potential CNS activity. Studies on its effects on neurotransmitter release and reuptake, as well as behavioral studies in animal models, could reveal stimulant or other psychotropic properties.

Future Research Workflow:

Caption: A proposed workflow for the future biological evaluation of this compound.

Data Summary

As there is a lack of specific experimental data for this compound, the following table presents representative data for related compounds to provide context for potential activity ranges.

| Compound/Analog | Biological Activity | Cell Line/Model | IC50/Activity | Reference |

| Nitrobenzyl Derivatives | ||||

| 4-Nitrobenzyl-SN-38 | Cytotoxicity | K562 (Leukemia) | 58.0 nM | [5] |

| 2-Nitrobenzyl-SN-38 | Cytotoxicity | K562 (Leukemia) | 25.9 nM | [5] |

| Benzylpiperazine Analogs | ||||

| Benzylpiperazine (BZP) | Dopamine Release | Rat Striatum | EC50 = 121 nM | [12] |

| Benzylpiperazine (BZP) | Serotonin Release | Rat Striatum | EC50 = 191 nM | [12] |

Conclusion

This compound stands as a molecule of significant interest at the intersection of oncology and neuropharmacology. While its biological activities have yet to be specifically elucidated, a thorough analysis of its constituent pharmacophores provides a strong rationale for its investigation as a potential dual-action agent. The nitrobenzyl moiety suggests a promising avenue for the development of hypoxia-targeted anticancer therapies, while the benzylpiperazine core indicates a likelihood of CNS activity. This guide has laid out the synthetic methodology and a logical framework for the future exploration of this compound. It is our hope that this detailed overview will catalyze further research into this compound, ultimately unlocking its full therapeutic potential.

References

-

PrepChem.com. Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Available from: [Link]

-

PubMed. Nitrobenzyl phosphorodiamidates as potential hypoxia-selective alkylating agents. Available from: [Link]

-

National Center for Biotechnology Information. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Available from: [Link]

-

Wikipedia. N-Methylpiperazine. Available from: [Link]

-

CORE. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)- 1,3,4-thiadiazoles as Anti-Helico. Available from: [Link]

-

National Center for Biotechnology Information. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Nitrofuranyl Methyl Piperazines as New Anti-TB Agents: Identification, Validation, Medicinal Chemistry, and PK Studies. Available from: [Link]

-

Wikipedia. Methylbenzylpiperazine. Available from: [Link]

-

ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

-

PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. Available from: [Link]

-

ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. Available from: [Link]

- Google Patents. EP0244115A2 - Phenyl-piperazine anti-arrhythmia agents.

-

PubChem. 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine. Available from: [Link]

-

MDPI. Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. Available from: [Link]

-

National Center for Biotechnology Information. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Available from: [Link]

-

Semantic Scholar. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Available from: [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Available from: [Link]

-

PubMed. Benzylpiperazine: "A messy drug". Available from: [Link]

-

PubMed. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Available from: [Link]

- Google Patents. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.

-

ResearchGate. Synthesis of compounds starting from 4-nitrophenyl piperazine. Available from: [Link]

- Google Patents. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.

-

Oakwood Chemical. This compound, min 98%, 1 gram. Available from: [Link]

-

National Center for Biotechnology Information. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Available from: [Link]

-

PubMed Central. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Available from: [Link]

Sources

- 1. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. calpaclab.com [calpaclab.com]

- 4. Nitrobenzyl phosphorodiamidates as potential hypoxia-selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 8. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Methyl-4-(4-nitrobenzyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 1-Methyl-4-(4-nitrobenzyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core chemical and physical properties, detail a validated synthetic protocol with mechanistic insights, analyze its key reactive sites, and contextualize its primary application as a versatile building block for complex pharmaceutical agents, notably as a component in the design of protein degraders. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's utility and handling.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperazine derivative characterized by a methyl group on one nitrogen atom and a 4-nitrobenzyl group on the other. This specific arrangement of functional groups—a nucleophilic piperazine core, a reactive nitroaromatic system, and a benzylic linker—defines its chemical behavior and utility.

Core Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-4-[(4-nitrophenyl)methyl]piperazine | [1] |

| CAS Number | 70261-81-3 | [2][3] |

| Molecular Formula | C12H17N3O2 | [2][3] |

| Molecular Weight | 235.28 g/mol | [2][3] |

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Not specified; likely a solid at room temperature | |

| Predicted Density | 1.184 ± 0.06 g/cm³ | [2] |

| Purity (Commercial) | Typically ≥98% | [3] |

| Storage Conditions | Room temperature | [3] |

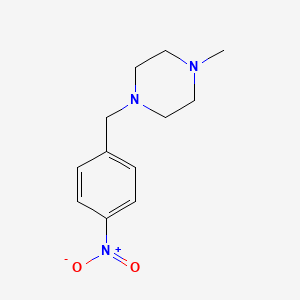

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a classical nucleophilic substitution reaction. This approach is favored for its reliability and straightforward execution.

Retrosynthetic Analysis & Strategy

The most logical disconnection is at the benzylic C-N bond, which retrosynthetically yields N-methylpiperazine and a p-nitrobenzyl halide. This points to a strategy where the secondary amine of N-methylpiperazine acts as a nucleophile to displace a leaving group on the benzylic carbon of the electrophile. This is a robust and well-established transformation.

Caption: Retrosynthetic approach for the target molecule.

Detailed Synthetic Protocol

The following protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[1]

Reaction: N-methylpiperazine + p-nitrobenzyl chloride → 1-methyl-4-[(4-nitrophenyl)methyl]piperazine

Materials:

-

p-Nitrobenzyl chloride (1.0 eq)

-

N-Methylpiperazine (1.0 - 1.1 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Ethylene glycol (solvent)

-

10% Aqueous Sodium Carbonate (Na₂CO₃)

-

Methylene Chloride (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of p-nitrobenzyl chloride (5.2 g, ~30 mmol) and triethylamine (3.2 g, ~32 mmol) in 30 mL of ethylene glycol, add a solution of N-methylpiperazine (3.0 g, ~30 mmol) in 20 mL of ethylene glycol.

-

Causality Note: N-methylpiperazine is the nucleophile.[4] Triethylamine is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the N-methylpiperazine nucleophile.

-

-

Heating: Heat the resulting solution to 80°C under a nitrogen atmosphere for 30 minutes.[1]

-

Causality Note: Heating provides the necessary activation energy for the Sₙ2 reaction. A nitrogen atmosphere is used to prevent potential side reactions with atmospheric oxygen or moisture at elevated temperatures.

-

-

Workup & Quenching: Cool the reaction mixture to room temperature and quench by pouring it into an aqueous 10% sodium carbonate solution.[1]

-

Causality Note: The basic carbonate solution ensures any remaining HCl or acidic species are neutralized and helps precipitate the organic product by decreasing its solubility in the aqueous phase.

-

-

Extraction: Extract the aqueous mixture with methylene chloride (3x volumes).[1]

-

Washing & Drying: Combine the organic layers and wash sequentially with water and a saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate.[1]

-

Causality Note: Washing removes residual ethylene glycol and inorganic salts. Brine reduces the solubility of water in the organic phase, aiding the drying process with Na₂SO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The reported yield for this procedure is approximately 59%.[1]

Caption: Synthetic scheme for this compound.

Purification and Characterization

While the described protocol yields a product of reasonable purity, high-purity applications may require further purification by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.

Self-Validating System:

-

TLC Analysis: Monitor reaction completion by thin-layer chromatography, observing the consumption of the p-nitrobenzyl chloride starting material.

-

Spectroscopic Confirmation: The identity and purity of the final product must be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of all expected protons (methyl, piperazine ring, benzylic, and aromatic protons) with correct integrations and splitting patterns.

-

¹³C NMR: To verify the number of unique carbon environments.

-

Mass Spectrometry (MS): To confirm the correct molecular weight (M+H⁺ expected at m/z 236.28).

-

Chemical Reactivity and Mechanistic Considerations

The utility of this molecule as a building block stems from the distinct reactivity of its functional groups.

The Piperazine Moiety

The piperazine ring contains two tertiary amine centers.[5] The nitrogen bearing the methyl group is sterically less hindered and electron-donating, making it a typical tertiary amine. The nitrogen attached to the benzyl group is also basic and nucleophilic. While further N-alkylation is possible, it is generally not the intended reaction pathway when using this molecule as an intermediate. The basicity of the piperazine nitrogens allows for salt formation with acids, which can be exploited for purification or to improve aqueous solubility.

The 4-Nitrobenzyl Moiety: A Gateway to Functionality

The most significant reactive site for synthetic applications is the nitro group . It is a powerful electron-withdrawing group that can be readily and selectively reduced to a primary aniline (-NH₂).

Key Transformation: Nitro Group Reduction This reduction is a cornerstone transformation in medicinal chemistry, converting a relatively inert group into a highly versatile amine. The resulting primary amine can then be used in a wide array of subsequent reactions, including:

-

Amide bond formation

-

Sulfonamide synthesis

-

Reductive amination

-

Diazotization reactions

Commonly used reagents for this reduction include:

-

Catalytic hydrogenation (H₂, Pd/C)

-

Tin(II) chloride (SnCl₂) in HCl

-

Iron powder (Fe) in acetic acid

Caption: Key reactive pathway: Reduction of the nitro group to an amine.

Applications in Research and Drug Development

While direct biological activity for this compound is not widely reported, its value lies in its role as a sophisticated chemical intermediate.

Core Utility as a Protein Degrader Building Block

The compound is explicitly categorized as a Protein Degrader Building Block .[3] This points to its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other related modalities. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

A PROTAC consists of three parts:

-

A ligand for the target protein (the "warhead").

-

A ligand for an E3 ubiquitin ligase.

-

A chemical linker connecting the two.

This compound is an ideal precursor for the linker and/or E3 ligase ligand portion.

-

The Piperazine Core: Piperazine and its derivatives are common components of linkers due to their favorable physicochemical properties and synthetic tractability. They are also found in ligands for E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL).

-

The Reactive Handle: After reduction of the nitro group to an amine, the resulting aniline provides a perfect attachment point to connect the rest of the linker or the "warhead" ligand via stable amide bond formation.

Caption: Role of the building block in a conceptual PROTAC design.

Broader Context of the Piperazine Scaffold in Pharmacology

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[6] Its presence is associated with a wide range of biological activities, including antimicrobial, antifungal, antimalarial, and antipsychotic effects.[6][7] The anthelmintic action of piperazine, for instance, is attributed to its agonist effects on inhibitory GABA receptors in parasites, leading to paralysis.[5][8] This broad utility underscores the importance of developing and characterizing novel piperazine-containing building blocks like this compound for future drug discovery campaigns.

Conclusion

This compound is a synthetically accessible and highly valuable chemical intermediate. Its key attributes—a piperazine core and a reducible nitrobenzyl group—make it an exemplary building block for modular synthesis, particularly in the rapidly advancing field of targeted protein degradation. A thorough understanding of its synthesis, reactivity, and strategic application allows researchers to effectively leverage this compound in the design and creation of complex, next-generation therapeutic agents.

References

-

ChemBK. 1-(4-Nitrobenzyl)-4-methylpiperazine. Available at: [Link]

-

PrepChem.com. Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Available at: [Link]

-

PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. Available at: [Link]

-

Oakwood Chemical. This compound, min 98%. Available at: [Link]

-

PrepChem.com. Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. Available at: [Link]

-

NIH National Center for Biotechnology Information. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Available at: [Link]

-

PubChem. 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine. Available at: [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

-

Wikipedia. Piperazine. Available at: [Link]

-

Patsnap Synapse. What is the mechanism of Piperazine?. Available at: [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. chembk.com [chembk.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Piperazine? [synapse.patsnap.com]

The Definitive Guide to the Structural Elucidation of 1-Methyl-4-(4-nitrobenzyl)piperazine (CAS 70261-81-3)

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Imperative of Structural Integrity

1-Methyl-4-(4-nitrobenzyl)piperazine, with the Chemical Abstracts Service (CAS) registry number 70261-81-3, possesses the molecular formula C₁₂H₁₇N₃O₂.[1][2] This compound belongs to the piperazine class of molecules, a scaffold frequently incorporated into pharmacologically active agents due to its favorable physicochemical properties. Accurate structural confirmation is paramount, as even minor isomeric variations can lead to vastly different biological activities and toxicological profiles. This guide will detail a logical and efficient pathway for its structural verification, from initial synthesis to definitive spectroscopic analysis.

The Strategic Workflow of Structure Elucidation

The process of elucidating a chemical structure is a systematic investigation. For a molecule of this nature, the workflow is designed to first establish the fundamental building blocks and then to assemble them into the correct three-dimensional arrangement. Our approach is multi-faceted, employing a suite of orthogonal analytical techniques to ensure the trustworthiness of the final assignment.

Caption: A logical workflow for the synthesis, purification, and multi-technique structural confirmation of a target molecule.

Part 1: Synthesis and Purification - The Foundation of Analysis

A pure sample is non-negotiable for accurate structure elucidation. The synthesis of this compound is typically achieved through a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1-methylpiperazine and 4-nitrobenzyl chloride.

Materials:

-

1-methylpiperazine

-

4-nitrobenzyl chloride

-

Triethylamine

-

Ethylene glycol

-

10% Sodium carbonate solution

-

Methylene chloride

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve 4-nitrobenzyl chloride and triethylamine in ethylene glycol.

-

Slowly add a solution of 1-methylpiperazine in ethylene glycol to the reaction mixture.

-

Heat the resulting solution to 80°C under a nitrogen atmosphere for approximately 30 minutes.

-

Quench the reaction by pouring the mixture into a 10% aqueous sodium carbonate solution.

-

Extract the product into methylene chloride.

-

Wash the organic layer with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Part 2: Spectroscopic and Analytical Characterization - Assembling the Evidence

With a purified sample in hand, we proceed to the core of the structure elucidation process. Each of the following techniques provides a unique piece of the structural puzzle.

Elemental Analysis: The Empirical Formula

Expertise & Experience: Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This foundational data verifies that the correct atoms are present in the correct ratios. For a compound with the molecular formula C₁₂H₁₇N₃O₂, the expected elemental composition is:

-

Carbon: ~61.26%

-

Hydrogen: ~7.28%

-

Nitrogen: ~17.86%

Any significant deviation from these values would indicate impurities or an incorrect structural assignment.

Trustworthiness: The protocol for elemental analysis is a self-validating system. The instrument is calibrated with known standards, and the sum of the elemental percentages should be close to 100%. The presence of oxygen is typically determined by difference.

Mass Spectrometry: The Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry (MS) provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound, we would expect to observe a molecular ion peak (M+) corresponding to its molecular weight of approximately 235.28 g/mol .

Trustworthiness: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern serves as a fingerprint of the molecule. Key expected fragments for this compound would arise from the cleavage of the benzylic C-N bond and fragmentation of the piperazine ring.

| m/z | Proposed Fragment | Significance |

| 235 | [C₁₂H₁₇N₃O₂]⁺ | Molecular Ion (M⁺) |

| 136 | [C₇H₆NO₂]⁺ | 4-nitrobenzyl cation |

| 99 | [C₅H₁₁N₂]⁺ | N-methylpiperazine fragment |

digraph "Mass_Spec_Fragmentation" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Predicted Mass Spectrometry Fragmentation", splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#EA4335"];Molecule [label="this compound\n(M+ = 235)"]; Fragment1 [label="4-nitrobenzyl cation\n(m/z = 136)"]; Fragment2 [label="N-methylpiperazine fragment\n(m/z = 99)"];

Molecule -> Fragment1 [label="Benzylic C-N cleavage"]; Molecule -> Fragment2 [label="Benzylic C-N cleavage"]; }

Caption: Predicted fragmentation pathway of this compound in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Signals for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Protons ortho to NO₂ |

| ~7.5 | Doublet | 2H | Protons meta to NO₂ |

| ~3.6 | Singlet | 2H | Benzylic protons (-CH₂-) |

| ~2.5 | Multiplet | 8H | Piperazine ring protons |

| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Signals for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~147 | Carbon bearing NO₂ |

| ~145 | Quaternary aromatic carbon |

| ~129 | Aromatic CH meta to NO₂ |

| ~123 | Aromatic CH ortho to NO₂ |

| ~62 | Benzylic carbon (-CH₂-) |

| ~55 | Piperazine carbons adjacent to benzyl group |

| ~53 | Piperazine carbons adjacent to methyl group |

| ~46 | Methyl carbon (-CH₃) |

Trustworthiness: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides a self-validating network of correlations that confirms the connectivity of the atoms within the molecule.

Caption: Diagram illustrating expected key proton-proton correlations in a 2D COSY NMR spectrum.

Part 3: Data Integration and Final Structure Confirmation

The final and most critical step is the integration of all analytical data. The elemental analysis confirms the empirical formula, the mass spectrometry provides the molecular weight and key fragments, and the NMR spectroscopy details the precise arrangement of atoms. The convergence of all data points to a single, consistent structure provides the highest level of confidence in the elucidation.

For CAS 70261-81-3, the data would confirm the presence of a 4-nitrobenzyl group attached to one of the nitrogen atoms of a 1-methylpiperazine ring, definitively establishing its identity as this compound.

Conclusion: A Foundation for Future Research

This guide has outlined a comprehensive and scientifically rigorous approach to the structure elucidation of this compound. By employing a suite of orthogonal analytical techniques and focusing on the causality behind experimental choices, researchers can be confident in their structural assignments. This foundational knowledge is critical for the advancement of drug discovery and development, ensuring that subsequent biological and pharmacological studies are based on a molecule of known and verified structure.

References

-

PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved January 11, 2026, from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Piperazine, 1-methyl-4-nitroso-. Retrieved January 11, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 11, 2026, from [Link]

-

PMC. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Piperazine, 1-methyl-. Retrieved January 11, 2026, from [Link]

-

ChemBK. (n.d.). 1-(4-Nitrobenzyl)-4-methylpiperazine. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved January 11, 2026, from [Link]

Sources

1-methyl-4-(4-nitrophenyl)piperazine CAS 16155-03-6 properties

An In-depth Technical Guide to 1-methyl-4-(4-nitrophenyl)piperazine (CAS 16155-03-6)

This document provides a comprehensive technical overview of 1-methyl-4-(4-nitrophenyl)piperazine, a key chemical intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple recitation of facts to explore the causality behind its synthesis, characterization, and application. We will delve into the mechanistic rationale for its synthesis, provide robust, self-validating analytical protocols, and contextualize its importance as a structural motif in targeted therapeutics.

Core Physicochemical & Spectroscopic Profile

1-methyl-4-(4-nitrophenyl)piperazine is an orange solid at room temperature.[1] Its core structure consists of a piperazine ring N-substituted with a methyl group and N'-substituted with a p-nitrophenyl group. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and electronic properties, a feature that is fundamental to both its synthesis and its utility as a pharmacophore.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties is presented below. This data serves as the benchmark for the analytical validation of synthesized material.

| Property | Value | Source(s) |

| CAS Number | 16155-03-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [1][2][3] |

| Molecular Weight | 221.26 g/mol | [1][2][3] |

| IUPAC Name | 1-methyl-4-(4-nitrophenyl)piperazine | [2] |

| Appearance | Orange Solid | [1] |

| Melting Point | 105-107 °C / 109-111 °C | [1][4] |

| Boiling Point | 369.5 °C at 760 mmHg | [5] |

| Density | 1.198 g/cm³ | [5] |

Spectroscopic Data for Structural Elucidation

The following spectral data are critical for the unambiguous identification of 1-methyl-4-(4-nitrophenyl)piperazine. The assigned signals directly correlate to the expected molecular structure.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.09 (d, J=9.4 Hz, 2H): Aromatic protons ortho to the nitro group.

-

δ 6.80 (d, J=9.4 Hz, 2H): Aromatic protons meta to the nitro group.

-

δ 3.48-3.37 (m, 4H): Piperazine methylene protons adjacent to the nitrophenyl ring.

-

δ 2.58-2.50 (m, 4H): Piperazine methylene protons adjacent to the methyl group.

-

δ 2.35 (s, 3H): Methyl group protons.[1]

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 154.91, 138.55, 126.03, 112.79: Aromatic carbons.

-

δ 54.59: Piperazine carbons adjacent to the methyl group.

-

δ 47.02: Piperazine carbons adjacent to the nitrophenyl ring.

-

δ 46.10: Methyl carbon.[1]

-

-

Mass Spectrometry (ESI/MS):

-

Calculated for [M+H]⁺ (C₁₁H₁₆N₃O₂⁺): 222.1

-

Found: 221.4 (Note: The source reports 221.4, likely corresponding to the molecular ion M⁺, with the [M+H]⁺ being the expected species under ESI conditions).[1]

-

The chemical structure is visualized below.

Caption: Chemical structure of 1-methyl-4-(4-nitrophenyl)piperazine.

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly favored due to the electronic activation provided by the nitro group.

Reaction: 1-Methylpiperazine + 1-Fluoro-4-nitrobenzene → 1-Methyl-4-(4-nitrophenyl)piperazine

Mechanistic Insight

The SₙAr mechanism is operative here for two key reasons:

-

Substrate Activation: The nitro group is a powerful electron-withdrawing group. It strongly deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic attack. It achieves this by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at the para position.

-

Leaving Group: Halogens, particularly fluorine, are effective leaving groups in SₙAr reactions. Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack.

The choice of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) is deliberate. DMF effectively solvates the potassium cation, leaving the carbonate anion more reactive to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. The aprotic nature of the solvent ensures it does not interfere with the nucleophile.

The synthesis workflow is depicted below.

Caption: SₙAr synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure with a high yield.[1]

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 1-methylpiperazine (708 mg, 7.1 mmol) and potassium carbonate (K₂CO₃, 2226 mg, 21 mmol).

-

Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF).

-

Reactant Addition: To this stirring suspension, add the limiting reagent, 1-fluoro-4-nitrobenzene (assumed from context, equivalent to '6a' in the source, 1000 mg, 7.1 mmol).

-

Reaction: Stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS if desired.

-

Workup & Isolation: Pour the reaction mixture into 400 mL of cold water. A precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration, washing the solid with additional water.

-

Drying: Dry the collected orange solid in a vacuum oven at 80 °C for 2 hours to yield the final product. The reported yield for this procedure is 98%.[1]

Analytical Characterization: A Self-Validating System

The trustworthiness of any synthetic protocol rests on the ability to rigorously confirm the identity and purity of the final product. The following workflow ensures the material produced matches the reference data.

-

Melting Point Analysis:

-

Procedure: Determine the melting point of a small sample of the dried product using a calibrated melting point apparatus.

-

Validation: The observed melting range should be sharp and fall within the literature value of 105-111 °C.[1][4] A broad or depressed melting range would indicate the presence of impurities.

-

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

Procedure: Dissolve a small amount of the product in a suitable solvent (e.g., methanol or acetonitrile). Analyze using a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Monitor the eluent with both a UV detector (at ~254 nm and ~380 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Validation: The HPLC chromatogram should show a single major peak, indicating high purity. The mass spectrum for this peak should display a prominent ion at m/z 222.1, corresponding to the [M+H]⁺ adduct.[1]

-

-

¹H NMR Spectroscopy:

-

Procedure: Prepare a sample by dissolving ~5-10 mg of the product in deuterated chloroform (CDCl₃). Acquire a ¹H NMR spectrum.

-

Validation: The resulting spectrum must match the reference data provided in Section 1.2. Specifically, confirm the presence of the two doublets in the aromatic region with the characteristic J-coupling, the two multiplets for the distinct piperazine protons, and the singlet for the methyl group, all with the correct integration ratios (2:2:4:4:3).[1]

-

Successful validation across these three orthogonal techniques provides high confidence in the identity and purity of the synthesized 1-methyl-4-(4-nitrophenyl)piperazine.

Applications in Drug Discovery: A Privileged Scaffold

The 1-methyl-4-(aryl)piperazine moiety is a "privileged scaffold" in medicinal chemistry. Its presence in numerous bioactive molecules speaks to its favorable properties, including metabolic stability and the ability to form key hydrogen bond interactions.

Specifically, 1-methyl-4-(4-nitrophenyl)piperazine serves as a crucial starting material for synthesizing more complex molecules. A primary application is in the development of kinase inhibitors.[3] The nitro group, while essential for the initial SₙAr synthesis, is typically reduced to an aniline derivative. This aniline is then used as a handle for further chemical elaboration to build the final drug candidate.

A notable application is its use as a reagent in the preparation of diaminopyrimidines designed as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are implicated in non-small-cell lung cancer.[3]

Caption: Role as a building block in targeted therapy development.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory.

-

Hazard Identification: This compound is classified as causing skin irritation and serious eye irritation.[4][6] It may also cause an allergic skin reaction.[4] It is harmful if inhaled.

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from heat, sparks, and open flames.

-

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this material.[4][6]

References